molecular formula C20H22N2O4 B2745447 Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921559-03-7

Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2745447
CAS No.: 921559-03-7
M. Wt: 354.406
InChI Key: GZNUEGYTYQAIAS-UHFFFAOYSA-N
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Description

Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS 921559-03-7) is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol . This benzoxazepine derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the field of regulated cell death. Compounds featuring the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine scaffold have been identified as potent inhibitors of Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a central regulator of necroptosis and inflammatory signaling, and its dysfunction is implicated in the pathogenesis of a range of human diseases, including neurodegenerative disorders like multiple sclerosis and amyotrophic lateral sclerosis, as well as chronic immune-inflammatory conditions such as ulcerative colitis and psoriasis . As a research compound, it provides scientists with a valuable tool for probing the intricate mechanisms of necroptotic pathways and for evaluating the therapeutic potential of RIPK1 inhibition in various preclinical models. The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

phenyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-16-12-14(21-19(24)26-15-8-6-5-7-9-15)10-11-17(16)25-13-20(2,3)18(22)23/h5-12H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNUEGYTYQAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic organic compound with potential pharmacological applications. This compound belongs to the class of oxazepines and exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

The molecular structure and properties of the compound are essential for understanding its biological activity. The key characteristics include:

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
CAS Number921543-12-6
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets may include enzymes and receptors involved in various physiological pathways. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease processes.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of phenyl carbamate derivatives. For example, compounds similar to phenyl (5-ethyl-3,3-dimethyl-4-oxo) have shown promising activity against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Antiviral Activity

There is emerging evidence that oxazepine derivatives can exhibit antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. For instance, studies on related compounds suggest potential efficacy against viruses like SARS-CoV-2.

Cytotoxic Activity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated several oxazepine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Antiviral Efficacy : In vitro assays demonstrated that phenyl carbamate derivatives could inhibit the replication of influenza virus in cultured cells, suggesting a mechanism involving interference with viral RNA synthesis .
  • Cytotoxicity Assays : A series of cytotoxicity tests on human cancer cell lines revealed that certain substitutions on the oxazepine ring enhanced cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound Benzo[b][1,4]oxazepine Phenyl carbamate, ethyl ~363 Hypothesized pesticidal
Methyl analogue (CAS:921864-63-3) Benzo[b][1,4]oxazepine Methyl carbamate, propyl ~349 Unknown
Fenoxycarb Phenoxyphenoxyethyl Ethyl carbamate ~301 Insect growth regulator
Table 2: Spectral Data Trends (Hypothetical)
Functional Group 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
Phenyl carbamate 7.2–7.6 (m, 5H) 152 (C=O), 125–140 (Ar) 1720 (C=O stretch)
Benzo[b][1,4]oxazepine core 4.1–4.5 (m, CH2) 65–70 (O-CH2) 1250 (C-O-C)
4-Oxo moiety - 205 (C=O) 1680 (C=O stretch)

Research Findings and Hypotheses

  • Synthetic Routes : The target compound likely employs carbamate formation via reaction of phenyl chloroformate with the hydroxyl group on the oxazepine core, analogous to methods in and .
  • Bioactivity Prediction : The phenyl carbamate may enhance acetylcholinesterase inhibition compared to methyl derivatives, as seen in carbamate pesticides like methiocarb .
  • Stability : The dimethyl substituents at position 3 could reduce metabolic oxidation, improving half-life relative to unsubstituted analogues .

Q & A

Q. How can I optimize the synthesis route for this compound to maximize yield and minimize impurities?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) to enhance reaction efficiency. For example, THF with pyridine and potassium carbonate at 0–25°C for 45 minutes can reduce side reactions .
  • Catalysts : Triethylamine or N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 90°C for 1 hour improves carbamate bond formation .
  • Temperature Control : Gradual heating (e.g., 0°C to room temperature) minimizes thermal decomposition of intermediates.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the benzooxazepine ring appear as distinct multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring no residual starting materials .
  • X-ray Crystallography : For crystalline derivatives, SHELXL software refines crystal structures to validate bond lengths and angles .

Q. How can I assess the purity of this compound for biological assays?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A purity threshold of ≥95% is typical for pharmacological studies .
  • Melting Point Analysis : Sharp melting points (e.g., 150–155°C) indicate homogeneity.
  • TLC Monitoring : Track reaction progress using silica gel TLC plates with fluorescent indicators .

Advanced Research Questions

Q. How should I resolve contradictions between experimental spectroscopic data and computational models?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies may indicate conformational flexibility or crystal packing effects.
  • Dynamic NMR : Perform variable-temperature NMR to detect slow interconversion of conformers .
  • Crystallographic Refinement : Use SHELXL to refine X-ray data and validate bond geometries against computational predictions .

Q. What strategies can I use to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Modification : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) at the 5-ethyl or 3,3-dimethyl positions. Compare bioactivity using assays like enzyme inhibition .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins. Validate with site-directed mutagenesis .
  • Metabolic Stability : Assess metabolic pathways using liver microsome assays to guide structural optimizations .

Q. How can I screen for polymorphs and evaluate their stability?

Methodological Answer:

  • Crystallization Screening : Use solvent-drop grinding or slow evaporation in diverse solvents (e.g., acetone, methanol) to induce polymorph formation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while hot-stage microscopy monitors melting behavior.
  • SHELXL Refinement : Resolve crystal structures of polymorphs to correlate packing motifs with stability .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices using Gaussian software to identify nucleophilic/electrophilic sites.
  • Solvent Effects : Simulate reaction pathways with COSMO-RS to model solvent interactions .
  • Degradation Prediction : Use SPARC or ACD/Labs to predict hydrolysis rates of the carbamate group under varying pH conditions .

Q. How can I evaluate the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts. IC50_{50} values provide potency metrics .
  • Cell Viability Assays : Use MTT or resazurin assays in relevant cell lines (e.g., cancer, neuronal) to assess cytotoxicity.
  • Metabolic Profiling : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic hotspots .

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